ETHYL 4-METHYL-2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Description
ETHYL 4-METHYL-2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a complex acetamide moiety at position 2. The ethyl ester at position 5 enhances lipophilicity, which may influence bioavailability. Crystallographic studies of similar compounds often employ SHELX programs for structure refinement and validation, ensuring accurate molecular geometry .
Properties
IUPAC Name |
ethyl 4-methyl-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S2/c1-3-25-14(24)13-10(2)17-15(27-13)18-12(23)9-26-16-19-20-21-22(16)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAPUFQMPXGYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the tetrazole moiety and other functional groups. Common reagents used in these reactions include sulfur, acetic anhydride, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-METHYL-2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
ETHYL 4-METHYL-2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study this compound for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The target compound’s key differentiating feature is the 1-phenyltetrazole-sulfide-acetamide substituent. Below is a comparative analysis with analogous thiazole derivatives:
Key Observations :
- The thioxo group in ETHYL 4-AMINO-3-(4-BROMOPHENYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE may increase hydrogen-bonding capacity, contrasting with the sulfide’s lipophilic nature in the target compound .
Physicochemical Properties
Notes:
- The tetrazole moiety in the target compound likely increases acidity (pKa ~4–5 for tetrazole NH) compared to the basic amine (pKa ~9–10) in ETHYL 2-AMINO-4-PHENYL-5-THIAZOLECARBOXYLATE .
- The bromine in ETHYL 4-AMINO-3-(4-BROMOPHENYL)... adds steric bulk and polarizability, affecting crystal packing .
Biological Activity
Ethyl 4-methyl-2-({2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfany]acetyl}amino)-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and anticonvulsant properties, as well as its pharmacological potential.
Chemical Structure and Synthesis
The compound is characterized by a thiazole ring and a tetraazole moiety, which are known for their biological activities. The synthesis typically involves multi-step reactions including the formation of thiazole derivatives and subsequent modifications to introduce the tetraazole and ethyl groups.
Table 1: Chemical Structure of Ethyl 4-Methyl-2-({2-[(1-Phenyl-1H-1,2,3,4-Tetraazol-5-Yl)Sulfany]Acetyl}Amino)-1,3-Thiazole-5-Carboxylate
| Component | Description |
|---|---|
| Molecular Formula | C15H16N4O2S |
| Molecular Weight | 320.38 g/mol |
| Key Functional Groups | Thiazole, Tetraazole, Amine |
Anticancer Activity
Recent studies have demonstrated that compounds containing thiazole and tetraazole rings exhibit significant anticancer properties. For instance, derivatives similar to ethyl 4-methyl-2-{...} have shown potent cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study by Evren et al. (2019), novel thiazole-linked compounds were synthesized and tested against A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. The structure–activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups on the phenyl ring significantly enhanced anticancer activity .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 13 | A549 | <10 | Evren et al. (2019) |
| Compound 14 | Jurkat | <15 | Evren et al. (2019) |
| Doxorubicin | A549 | 20 | Standard |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been extensively studied. In particular, compounds with structural similarities to ethyl 4-methyl-2-{...} have shown promising results in picrotoxin-induced convulsion models.
Case Study: Anticonvulsant Efficacy
A study published in June 2022 assessed the anticonvulsant activity of various thiazole derivatives. One compound demonstrated significant efficacy with a median effective dose (ED50) significantly lower than that of ethosuximide, a standard anticonvulsant drug .
Table 3: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Model Used | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Compound 1 | Picrotoxin-induced convulsion | <20 | Study (2022) |
| Ethosuximide | Picrotoxin-induced convulsion | ~140 | Standard |
The biological activity of ethyl 4-methyl-2-{...} can be attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit cancer-related kinases, disrupting signaling pathways essential for tumor growth.
- Modulation of GABA Receptors : The anticonvulsant activity may involve modulation of GABAergic neurotransmission, enhancing inhibitory signals in the nervous system.
- Cytotoxic Mechanisms : The presence of thiazole and tetraazole rings is crucial for inducing apoptosis in cancer cells through various pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
